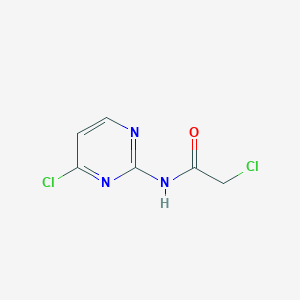

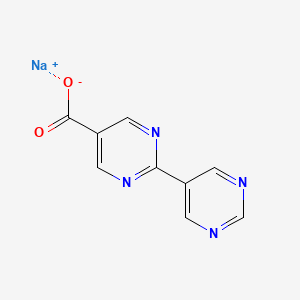

![molecular formula C17H15N5 B2968972 7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 865658-62-4](/img/structure/B2968972.png)

7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Role in Pharmaceutics, Agrochemistry, and Photography

1,2,4-Triazolo[1,5-a]pyrimidines, a category including compounds like 7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine, have significant applications in pharmaceutics, agrochemistry, and photography. These compounds are noteworthy in synthetic, analytical, and theoretical chemistry. They are often synthesized via condensations of 5-amino-1,2,4-triazoles with bifunctional synthons. Their molecular properties, such as dimensions, spectra, and thermodynamics, are subjects of extensive research. Additionally, their reactivity, including electrophilic reactions and nucleophilic substitution, has been studied in detail (Fischer, 2007).

Synthesis and Labeling

The synthesis and labeling of 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been a research focus. For example, the tritium-labeled form of a specific compound in this class was synthesized for use in receptor binding studies, demonstrating the compound's utility in biochemical research (Baraldi et al., 1996).

Potential as Cardiovascular Agents

Some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been explored as potential cardiovascular agents. Specific derivatives were found to increase cardiac output in animal models, indicating their potential therapeutic application in cardiovascular diseases (Novinson et al., 1982).

Antimicrobial Activity

Certain derivatives of 1,2,4-triazolo[1,5-a]pyrimidines have shown moderate effects against bacterial and fungal species, suggesting their potential in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).

Metal-Free Synthesis

Research has been conducted on the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, indicating an environmentally friendly approach to producing these compounds. This method features short reaction times and high yields (Zheng et al., 2014).

Analgesic and Anti-Inflammatory Activities

1,2,4-Triazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, showing significant potential in this therapeutic area (Shaaban et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit action against dhfr and enoyl acp reductase enzymes .

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in their function .

Biochemical Pathways

It is suggested that the compound may influence the production of monoclonal antibodies in chinese hamster ovary cells .

Pharmacokinetics

It has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Result of Action

The molecular and cellular effects of 7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine’s action include the suppression of cell growth, an increase in the cell-specific glucose uptake rate, and an increase in the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Biochemical Analysis

Biochemical Properties

The compound 7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with enzymes such as enoyl ACP reductase and DHFR . These interactions suggest that the compound may play a role in the inhibition of these enzymes, potentially affecting biochemical reactions within the cell .

Cellular Effects

In cellular contexts, this compound has been observed to influence cell function. For instance, it has been associated with increased monoclonal antibody production in Chinese hamster ovary cells . This suggests that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For example, it has been found to bind to the active sites of dihydrofolate reductase and enoyl ACP reductase . This binding can lead to enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

7-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5/c1-12-3-4-13(2)21(12)15-7-5-14(6-8-15)16-9-10-18-17-19-11-20-22(16)17/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNBMLQJZCQHSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C3=CC=NC4=NC=NN34)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

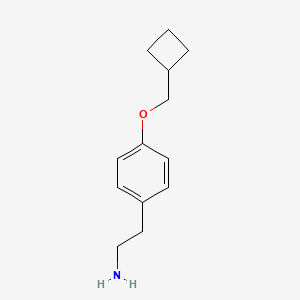

![N-[4-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXYPHENYL]-2,2-DIMETHYLPROPANAMIDE](/img/structure/B2968889.png)

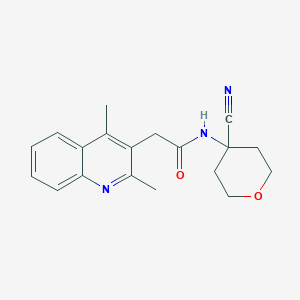

![N-(1-cyano-1-cyclopropylethyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2968892.png)

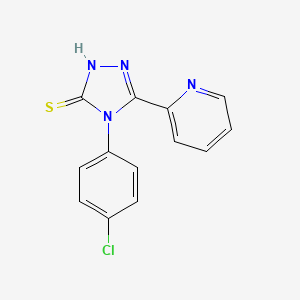

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2968894.png)

![3-(benzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2968897.png)

![Methyl 1-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2968899.png)

![N-(4-acetylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2968903.png)

![3-{[(anilinocarbonyl)oxy]imino}-N-phenylpropanamide](/img/structure/B2968907.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide](/img/structure/B2968910.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2968912.png)